1-(Furan-2-ylmethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
Description
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-23-14-6-4-13(5-7-14)20-11-12(9-16(20)21)19-17(22)18-10-15-3-2-8-24-15/h2-8,12H,9-11H2,1H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMJASADIVTWNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(Furan-2-ylmethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 358.41 g/mol. The structural features include a furan ring, a methoxyphenyl group, and a pyrrolidine moiety, which are crucial for its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of related compounds featuring the furan moiety. For instance, a derivative known as 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea has shown significant antimicrobial effects against various pathogens including Escherichia coli and Salmonella typhi . The mechanism involves disrupting bacterial cell walls and inhibiting essential metabolic pathways.
Table 1: Antimicrobial Activity of Furan Derivatives
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea | E. coli | 50 µg/mL |
| Salmonella typhi | 75 µg/mL | |
| Staphylococcus aureus | 100 µg/mL | |
| Bacillus subtilis | No inhibition |
The proposed mechanism of action for these compounds includes:
- Inhibition of Cell Wall Synthesis : Compounds may interfere with the synthesis of peptidoglycan, essential for bacterial cell wall integrity.
- Disruption of Metabolic Pathways : By targeting specific enzymes involved in metabolic processes, these compounds can effectively hinder bacterial growth.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on various furan derivatives demonstrated that modifications to the furan ring significantly enhance antimicrobial activity. The study found that introducing substituents like methoxy groups increased efficacy against gram-negative bacteria while maintaining low toxicity to mammalian cells .
- Pharmacological Evaluation : Another research focused on evaluating the pharmacological properties of similar compounds revealed that they exhibit anti-inflammatory and analgesic effects, suggesting potential for broader therapeutic applications beyond antimicrobial activity .
Comparison with Similar Compounds
Key Observations:
Furan vs. Pyridine/Aromatic Rings : The furan-2-ylmethyl group in the target compound provides moderate electron-donating effects compared to pyridine (electron-deficient) or halogenated aromatics (electron-withdrawing). This may influence receptor binding kinetics .
Pyrrolidinone vs.
Methoxy Positioning : The 4-methoxyphenyl group in the target compound offers para-substitution symmetry, whereas 3-methoxyphenyl (as in ) could sterically hinder interactions.
Physicochemical and Pharmacokinetic Properties
While specific data for the target compound are unavailable, extrapolation from analogues suggests:
- Molecular Weight : ~395–413 g/mol (comparable to ), within the acceptable range for oral bioavailability.
- Lipophilicity (LogP) : The 4-methoxyphenyl and furan groups likely result in moderate LogP (~2.5–3.5), balancing membrane permeability and aqueous solubility.
- Hydrogen Bonding: The urea core and pyrrolidinone carbonyl provide hydrogen-bond donors/acceptors, critical for target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
